molecular formula C8H11N3O4 B13662725 tert-butyl 5-nitro-1H-pyrazole-3-carboxylate

tert-butyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13662725
M. Wt: 213.19 g/mol
InChI Key: BQJQRHZMXGUDPJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate: is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of tert-butyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product is then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles . Industrial production methods often employ resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .

Scientific Research Applications

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-nitro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

tert-butyl 5-nitro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)5-4-6(10-9-5)11(13)14/h4H,1-3H3,(H,9,10)

InChI Key

BQJQRHZMXGUDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC(=C1)[N+](=O)[O-]

Origin of Product

United States

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